molecular formula C8H4BrF3N4 B1394321 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 1215458-83-5

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B1394321
M. Wt: 293.04 g/mol
InChI Key: DGEMXWKUVYYUHK-UHFFFAOYSA-N
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Description

“2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H4BrF3N4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring attached to a bromo-pyrazolyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .


Physical And Chemical Properties Analysis

“2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” is a solid substance . It has a molecular weight of 225.05 . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • A study by Bunker et al. (2010) explored the structural characteristics of a similar compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing insights into the substitution patterns and planarity of molecules in this class (Bunker et al., 2010).
  • Another research by Kuhn et al. (2015) detailed the ultrasound-promoted synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an efficient and environmentally friendly method of producing these compounds (Kuhn et al., 2015).

Biological and Pharmacological Studies

  • Adhikari et al. (2012) synthesized and characterized 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Some of these compounds showed potent biological activities (Adhikari et al., 2012).

Applications in Material Science

  • Chang et al. (2013) utilized pyrimidine chelates to synthesize a new class of heteroleptic Ir(III) metal complexes, potentially useful for organic light-emitting diodes (OLEDs) (Chang et al., 2013).

Antiviral and Antimicrobial Properties

  • Munier-Lehmann et al. (2015) found that derivatives of 2-(pyrazol-1-yl)pyrimidines had notable antiviral properties, specifically inhibiting the measles virus replication (Munier-Lehmann et al., 2015).
  • Prakash et al. (2011) developed new triazolo[4,3-a]pyridines, exhibiting potent antimicrobial agents, through iodine(III)-mediated synthesis involving pyrazolylpyrimidines (Prakash et al., 2011).

Other Chemical Applications

  • Abdelhamid et al. (2017) used a related compound as a precursor for synthesizing various functionalized heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods and biological activities . Given the wide range of biological activities exhibited by pyrazole derivatives, there may be potential for discovering new applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4/c9-5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEMXWKUVYYUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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